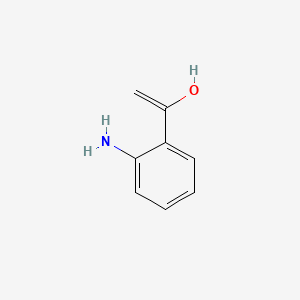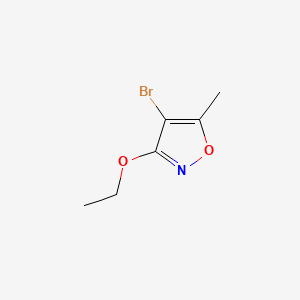
Lead(II) hexafluorosilicate dihydrate.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(II) hexafluorosilicate dihydrate is a compound with the chemical formula F6PbSi•2H2O . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of Lead(II) hexafluorosilicate dihydrate is complex and depends on several factors. A study has reported the formation of complexes with neutral diphosphine coordination . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
Lead(II) hexafluorosilicate dihydrate has a molecular weight of 385.305 . It is a white powder . The compound decomposes upon heating . Its solubility in water is 190 g/100g H2O at 0°C, 222 g/100g H2O at 20°C, and 463 g/100g H2O at 100°C .Applications De Recherche Scientifique
Coordination Chemistry and Complex Formation
Lead(II) hexafluorosilicate dihydrate has been studied for its unique coordination behavior with various ligands. Burt et al. (2015) reported on the coordination of hexafluorosilicate and tetrafluoroborate with lead(II) in the presence of di- and tri-imine complexes, demonstrating unusual coordination modes. The study provided insights into the versatile and stable coordination chemistry of SiF6^2- anion with lead(II), showcasing its potential in the synthesis of complex compounds with specific structural configurations Burt, Grantham, Levason, Light, & Reid, 2015.
Environmental Applications: Detection and Removal of Toxic Ions
Lead(II) hexafluorosilicate dihydrate plays a crucial role in environmental remediation, particularly in the detection and removal of toxic lead(II) ions from water. Awual et al. (2014) developed a novel ligand-based conjugate adsorbent that utilizes the charge transfer mechanism for sensitive and selective detection of Pb(II) ions, offering a cost-effective solution for water purification Awual & Hasan, 2014. Additionally, Edokpayi et al. (2015) used mucilaginous leaves for the adsorption of lead(II) ion from aqueous solution, achieving high removal efficiencies, further emphasizing the potential of natural and sustainable materials in water treatment technologies Edokpayi, Odiyo, Msagati, & Popoola, 2015.
Safety And Hazards
Lead(II) hexafluorosilicate dihydrate is considered hazardous. It may cause cancer, damage the unborn child, suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Propriétés
Numéro CAS |
1310-03-8 |
|---|---|
Nom du produit |
Lead(II) hexafluorosilicate dihydrate. |
Formule moléculaire |
F6H4O20Pb9Si6 |
Poids moléculaire |
2471.312 |
Nom IUPAC |
fluoro(trioxido)silane;lead(2+);dihydrate |
InChI |
InChI=1S/6FO3Si.2H2O.9Pb/c6*1-5(2,3)4;;;;;;;;;;;/h;;;;;;2*1H2;;;;;;;;;/q6*-3;;;9*+2 |
Clé InChI |
UCXBPZOKVHNQLY-UHFFFAOYSA-N |
SMILES |
O.O.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Thiazolo[4,5-C]carbazole](/img/structure/B576285.png)
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)

![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)
![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
